Cas no 891127-44-9 (N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide)

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at the 5-position and a 4-nitrobenzamide moiety at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity in cross-coupling reactions, while the nitrobenzamide moiety contributes to its potential as a pharmacophore in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating applications in the development of bioactive molecules or functional materials. The compound exhibits stability under standard conditions, ensuring reliable handling and storage.
N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide structure
891127-44-9 structure
Product Name:N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide
CAS No:891127-44-9
MF:C15H9BrN4O4
MW:389.160362005234
CID:6527467
Update Time:2025-07-02

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide
    • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
    • Inchi: 1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21)
    • InChI Key: OQLSYNBPVJHSOR-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Br)C=C2)O1)(=O)C1=CC=C([N+]([O-])=O)C=C1

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2518-0440-2μmol
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
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F2518-0440-5μmol
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F2518-0440-1mg
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F2518-0440-2mg
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F2518-0440-3mg
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F2518-0440-4mg
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F2518-0440-5mg
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N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide Related Literature

Additional information on N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide

Professional Introduction to N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide (CAS No. 891127-44-9)

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide (CAS No. 891127-44-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of both bromophenyl and nitrobenzamide moieties in its structure imparts unique chemical properties that make it a valuable candidate for further investigation in drug discovery and development.

The< strong>N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl moiety is particularly noteworthy due to its ability to interact with biological targets in a manner that can modulate enzyme activity and cellular processes. This structural feature has been extensively studied in the context of developing novel inhibitors for various therapeutic targets. In contrast, the< strong>4-nitrobenzamide group introduces a nitro substituent, which is known to enhance the lipophilicity and metabolic stability of the compound, making it more suitable for oral administration and systemic distribution.

In recent years, there has been a surge in research focused on oxadiazole derivatives due to their broad spectrum of biological activities. These compounds have shown promise in inhibiting enzymes such as kinases, which are overexpressed in various diseases including cancer. Specifically, studies have demonstrated that oxadiazole-based molecules can disrupt signaling pathways involved in cell proliferation and survival, making them attractive candidates for anticancer therapy. The< strong>N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide structure represents an advancement in this area by combining the favorable properties of both bromophenyl and nitrobenzamide groups.

The< strong>4-nitrobenzamide moiety has been particularly studied for its role in enhancing binding affinity to biological targets. The nitro group can participate in hydrogen bonding interactions with polar residues in protein active sites, thereby improving the compound's ability to inhibit target enzymes effectively. Additionally, the nitro group can be metabolically reduced to an amine, which may further enhance the compound's bioavailability and pharmacological activity. This metabolic transformation has been observed in other nitroaromatic compounds and is thought to contribute to their therapeutic efficacy.

The bromophenyl group in the< strong>N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl moiety also plays a crucial role in determining the compound's overall properties. Bromine atoms are known to enhance binding interactions through halogen bonding, which can significantly improve the potency of drug candidates. Furthermore, bromine substitution can influence the electronic properties of the aromatic ring, leading to modifications in reactivity and metabolic stability. These features make bromophenyl-containing compounds particularly interesting for medicinal chemistry applications.

In terms of synthetic approaches, N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide can be synthesized through multi-step organic reactions involving condensation reactions between appropriate precursors. The synthesis typically involves the formation of the oxadiazole core followed by functionalization with the bromophenyl and nitrobenzamide groups. Recent advances in synthetic methodologies have enabled more efficient and scalable production of these complex molecules, facilitating their use in preclinical studies.

The pharmacological profile of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide has been evaluated through various experimental assays aimed at assessing its biological activity. Preliminary studies have shown that this compound exhibits inhibitory effects on several target enzymes relevant to human health conditions such as cancer and inflammation. The combination of structural features from both moieties appears to contribute to its multifaceted pharmacological properties.

In conclusion, N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-nitrobenzamide (CAS No. 891127-44-9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition and demonstrated biological activities make it a valuable asset for developing novel therapeutic agents. As research continues to uncover new applications for oxadiazole derivatives,< strong>N-(5-(4-bromophenyl)-1H-[1,

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